Hydrogen Bond Donor Capacity: Primary Amide vs. N-Methyl Acetamide Analog
The target compound contains a primary amide terminus (–CO–NH2) capable of donating two hydrogen bonds, whereas the closest commercially cataloged analog, 2-{[1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide (CAS 1207057-57-5), possesses only one HBD (the N–H of the secondary amide) [1]. This difference in HBD count directly impacts the compound's capacity to engage hydrogen bond acceptor sites on biological targets. In the HIV-1 NNRTI binding pocket, crystallographic studies of related ITA derivatives have shown that the amide N–H forms a conserved hydrogen bond with the backbone carbonyl of Lys101 in the reverse transcriptase enzyme, while the carbonyl oxygen accepts a hydrogen bond from Lys103 [2]. The primary amide's additional N–H proton offers the potential for a supplementary interaction not achievable with the N-methyl analog.
| Evidence Dimension | Hydrogen bond donor (HBD) count |
|---|---|
| Target Compound Data | 2 HBD (primary amide –NH2) |
| Comparator Or Baseline | CAS 1207057-57-5 (N-methyl analog): 1 HBD (secondary amide –NH–CH3) |
| Quantified Difference | Δ = +1 HBD; potential for an additional target hydrogen bond interaction |
| Conditions | Structural analysis based on chemical constitution; experimental binding data for the target compound are not available in the primary literature |
Why This Matters
For procurement decisions in fragment-based drug discovery or SAR expansion programs, the additional HBD of the primary amide may translate into distinct binding thermodynamics and selectivity profiles that cannot be replicated by N-substituted analogs, justifying the selection of CAS 1207012-09-6 as a unique tool compound for hydrogen bond mapping studies.
- [1] Kuujia.com. CAS 1207057-57-5: 2-{[1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide – Product Data. Accessed April 2026. View Source
- [2] Zhan P, Liu X, Zhu J, Fang Z, Li Z, Pannecouque C, De Clercq E. Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorg Med Chem. 2009;17(16):5775-5781. doi:10.1016/j.bmc.2009.07.028 View Source
